molecular formula C18H17F2NO B1325695 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-90-6

3,5-Difluoro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325695
CAS No.: 898770-90-6
M. Wt: 301.3 g/mol
InChI Key: GXPQFCCEPZNKFJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H17F2NO. It contains 39 atoms, including 17 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 fluorine atoms

Scientific Research Applications

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheets for this compound are not provided in the search results .

Future Directions

The future directions or potential applications for this compound are not provided in the search results .

Preparation Methods

The synthesis of 3,5-Difluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-(pyrrolidinomethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3,5-Difluoro-3’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:

This compound’s unique combination of fluorine atoms and pyrrolidinomethyl group makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPQFCCEPZNKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643224
Record name (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-90-6
Record name (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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